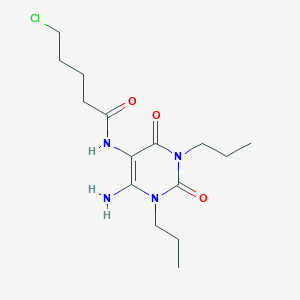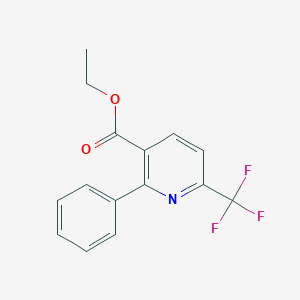
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is a chemical compound with the molecular formula C15H12F3NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester and its derivatives has been reported in various studies . For instance, one method involves the methylation of the hydroxy group of compound 18, as well as its replacement with a thiomethyl group, which resulted in about a two-fold enhancement of potency .Molecular Structure Analysis
The molecular structure of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is characterized by its molecular formula C15H12F3NO2 . More detailed structural information may be available in specialized chemical databases or scientific literature.Chemical Reactions Analysis
The chemical reactions involving 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester are complex and can vary depending on the specific conditions and reactants used . For example, the replacement of the ethoxy group with 4-substituted aryl rings produced changes in potency .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester are determined by its molecular structure. It has a molecular weight of 295.26 g/mol . More specific properties such as melting point, boiling point, solubility, and stability may be available in specialized chemical databases or scientific literature.Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibition
This compound has been identified as a potential dual inhibitor of HIV-1 reverse transcriptase, which is crucial in the viral replication process . The ability to inhibit this enzyme can lead to the development of new antiretroviral therapies that are more effective against drug-resistant strains of HIV.
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound plays a role in the synthesis of various drugs . Its unique structure, imparted by the trifluoromethyl group, can contribute to the pharmacokinetic properties of the final pharmaceutical products.
Agrochemical Applications
The trifluoromethylpyridine moiety, to which this compound belongs, is commonly used in the protection of crops from pests . The presence of the trifluoromethyl group is associated with enhanced biological activity, making it a valuable component in the development of new agrochemicals.
Synthesis of Crop-Protection Products
Specifically, this compound can be used as a chemical intermediate in the synthesis of crop-protection products . The demand for such intermediates is high, reflecting the importance of these compounds in the agricultural industry.
Veterinary Products
Several trifluoromethylpyridine derivatives are utilized in the veterinary industry . They are incorporated into products that protect the health of animals, contributing to the overall efficiency of veterinary practices.
Functional Materials
The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, make this compound a candidate for the development of functional materials . These materials can have a wide range of applications, including advanced coatings and specialty polymers.
Organic Synthesis Research
In organic chemistry research, this compound can be used to study the effects of fluorination on molecular properties . Research in this area can lead to the discovery of novel reactions and synthetic methods.
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field, and this compound contributes to that expansion . Its applications in this area include the creation of new molecules with potential uses in medicinal chemistry and materials science.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-8-9-12(15(16,17)18)19-13(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQZUXXKJZWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

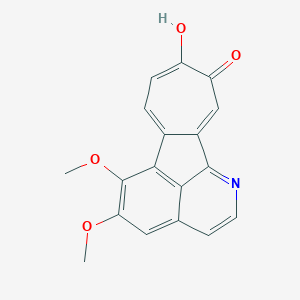

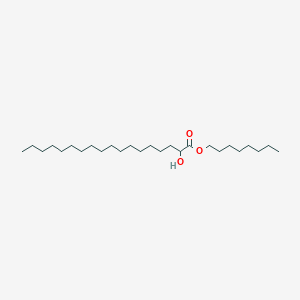
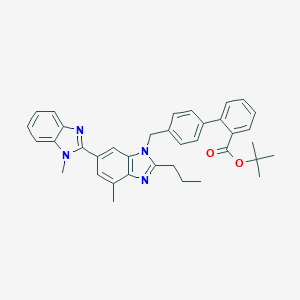
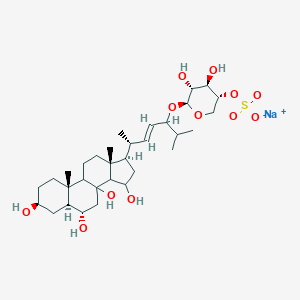
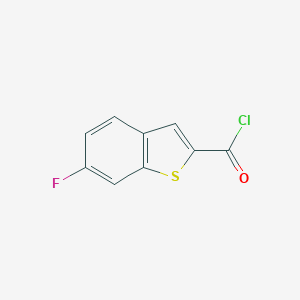
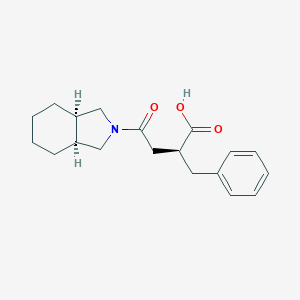
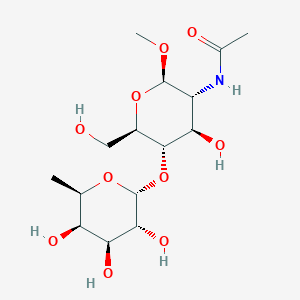
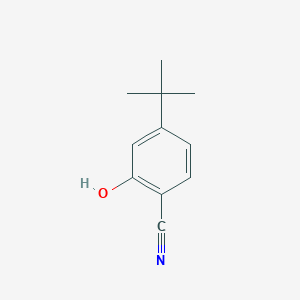
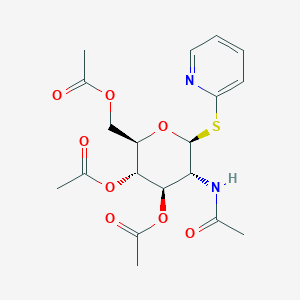
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)

